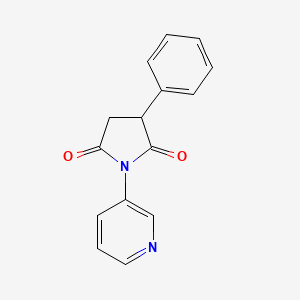

N-(3-Pyridyl)-3-phenylsuccinimide

Description

Properties

CAS No. |

69537-45-7 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |

InChI Key |

JYHMYXSDHJOVOI-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

125709-33-3 |

Synonyms |

N-(3-pyridyl)-3-phenylsuccinimide NPPS |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to N-(3-Pyridyl)-3-phenylsuccinimide. For instance, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines. The structure-activity relationship indicated that modifications to the pyridine ring could enhance cytotoxic effects, particularly against leukemia and melanoma cells .

2. Neuroprotective Effects

Research has suggested that derivatives of this compound may exhibit neuroprotective properties. A study involving animal models demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal tissues, indicating their potential for treating neurodegenerative diseases .

Material Science Applications

1. Polymer Stabilization

This compound has been utilized as a stabilizing agent in the production of polycaprolactam (nylon 6). Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it beneficial for industrial applications . The compound acts as an acyl activator, facilitating polymerization processes.

2. Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its ability to interact with various substrates enhances adhesion properties and durability, making it suitable for applications in construction and automotive industries.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- Core Structure : 3-Chloro-N-phenyl-phthalimide features a six-membered phthalimide ring, compared to the five-membered succinimide core in the target compound.

- Substituents : A chlorine atom at the 3-position and a phenyl group on the nitrogen atom are present, differing from the 3-phenyl and 3-pyridyl substituents in N-(3-Pyridyl)-3-phenylsuccinimide.

N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide

Structural Analog :

- This compound shares the succinimide core but differs in substituents: a 3-methyl-2-pyridyl group replaces the 3-pyridyl group, and a 4-chlorophenyl group replaces the 3-phenyl group.

Impact of Substituents :

- The methyl group on the pyridyl ring could sterically hinder reactions, while the chloro substituent on the phenyl ring may enhance electrophilicity. These modifications could alter reactivity in catalytic or synthetic applications compared to the unsubstituted phenyl and pyridyl groups in the target compound .

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide

Toxicological Contrast with Pyridyl-Containing Carcinogens

- 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK): This tobacco-specific nitrosamine induces DNA adducts (e.g., O⁶-methylguanine) in respiratory tissues. While NNK and this compound both contain 3-pyridyl groups, the absence of a nitrosamine group in the latter likely mitigates carcinogenic risk .

Preparation Methods

Acetyl Chloride-Mediated Cyclization

The amic acid intermediate, isolated after the initial condensation, is treated with acetyl chloride (90 mmol) under reflux. This method achieves cyclization within 15–20 minutes, with HCl gas evolution indicating reaction progress. The crude product is purified via recrystallization from ethanol or dichloromethane.

-

Combine 10 mmol of 3-(N-(pyridin-3-yl)carbamoyl)-3-phenylpropanoic acid with 90 mmol acetyl chloride.

-

Reflux at 90–100°C for 20 minutes.

-

Cool, filter, and wash with ice-cold water to remove excess acetyl chloride.

-

Recrystallize from ethanol to obtain pure N-(3-pyridyl)-3-phenylsuccinimide (yield: ~70–80%).

Advantages :

Acetic Anhydride–Sodium Acetate Catalyzed Cyclization

An alternative protocol uses acetic anhydride as both solvent and dehydrating agent, with anhydrous sodium acetate (1% w/w) as a catalyst. The reaction proceeds at 90–100°C for 1 hour, yielding the imide after distillation of residual reagents.

Key Observations :

-

Sodium acetate accelerates cyclization by abstracting protons from the amic acid, facilitating nucleophilic attack.

-

This method avoids harsh conditions, making it suitable for heat-sensitive substrates.

One-Pot Synthesis from Succinic Anhydride and 3-Aminopyridine

A streamlined one-pot approach eliminates intermediate isolation. Succinic anhydride and 3-aminopyridine are heated in benzene under reflux, followed by direct addition of acetyl chloride to the same vessel. This method reduces processing time but requires precise stoichiometry to minimize byproducts.

Critical Parameters :

-

Solvent choice : Benzene facilitates azeotropic removal of water, driving the reaction forward.

-

Molar ratio : A 1:1 ratio of anhydride to amine ensures complete conversion.

Comparative Analysis of Synthetic Routes

Side Reactions and Byproduct Mitigation

Oligomer Formation

Prolonged heating or excess dehydrating agent may induce intermolecular condensation , forming dimeric or trimeric species. Strategies to suppress this include:

Regioselectivity Challenges

In cases where the succinic anhydride bears unsymmetrical substituents, regioselective amine attack determines product structure. For 3-phenylsuccinic anhydride, attack occurs preferentially at the carbonyl adjacent to the phenyl group, ensuring correct regiochemistry.

Industrial-Scale Considerations

Large-scale production favors the one-pot method due to reduced solvent use and processing steps. However, patent US3741981A highlights the importance of:

-

Continuous distillation to remove water and drive equilibria.

-

Recycling solvents like acetic anhydride to lower costs.

Q & A

Basic: What are the key considerations for synthesizing N-(3-Pyridyl)-3-phenylsuccinimide with high purity?

Answer:

Synthesis involves condensation of phenylsuccinic anhydride with 3-aminopyridine derivatives. Key parameters include:

- Solvent selection : Absolute alcohol facilitates recrystallization to remove impurities .

- Stoichiometry : Maintain a 1:1 molar ratio of anhydride to amine to minimize by-products.

- Temperature control : Reactions at 60–80°C optimize yield while preventing thermal degradation.

- Purification : Sequential recrystallization in 80% ethanol removes unreacted precursors. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆) to confirm structural integrity .

Advanced: How can researchers resolve discrepancies in reported biological activity of this compound analogs?

Answer:

Contradictions may arise from stereochemical variations or unaccounted metabolites. Strategies include:

- Chiral separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers, as seen in pyridyl-containing anticonvulsants .

- Metabolite profiling : Incubate compounds with liver microsomes and analyze via LC-MS/MS to identify hydroxylated or glucuronidated derivatives .

- Dose-response standardization : Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) with rigorous controls to normalize activity measurements .

Basic: What analytical techniques are optimal for characterizing this compound’s structural stability under storage?

Answer:

- Thermal stability : Perform TGA (40–60°C, 75% humidity) over 4 weeks; monitor degradation via UPLC-PDA (220 nm detection) .

- Hygroscopicity : Use dynamic vapor sorption (DVS, 0–90% RH) to quantify moisture absorption affecting crystallinity .

- Structural integrity : Track succinimide ring opening via FT-IR (ATR mode, 1700 cm⁻¹ carbonyl stretch) and polymorphic changes via XRPD .

Advanced: What strategies mitigate this compound’s potential toxicity in pharmacological assays?

Answer:

- Mutagenicity screening : Modify Ames tests (TA98/TA100 strains + S9 activation) to assess genotoxicity risks .

- SAR modeling : Use AutoDock Vina to predict off-target binding with CYP450 isoforms (3A4, 2D6) and guide structural modifications .

- Cytoprotection : Co-administer glutathione (5 mM) in cell cultures to neutralize reactive electrophiles, as validated for pyridyl-based neuroprotectants .

Basic: How should researchers design kinetic studies for this compound’s hydrolysis in physiological buffers?

Answer:

- Buffer conditions : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C with ionic strength controlled by NaCl (0.15 M) .

- Kinetic monitoring : Use UV-Vis (λ=270 nm) at intervals (0–120 min) and fit data to pseudo-first-order models (GraphPad Prism).

- Product validation : Confirm hydrolytic fragments (e.g., succinic acid derivatives) via ESI-MS (negative ion mode) against synthetic standards .

Advanced: How can computational methods improve the design of this compound-based enzyme inhibitors?

Answer:

- Docking simulations : Use Schrödinger Maestro to model interactions with target enzymes (e.g., kinases), prioritizing residues within 5 Å of the pyridyl group .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and entropy changes.

- QSAR modeling : Corrogate electronic parameters (HOMO-LUMO gaps) with IC₅₀ data from enzymatic assays to refine substituent effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .

- Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progression and ensure consistent intermediate formation .

- DoE optimization : Use response surface methodology (e.g., pH, temperature, stirring rate) to identify critical process parameters .

- QC standardization : Adopt USP guidelines for impurity profiling (e.g., limit tests for residual solvents via GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.